

## Application Notes: The Use of Niclosamide in Fungal Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Buclosamide |           |
| Cat. No.:            | B1193894    | Get Quote |

#### Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies and their role in persistent infections. The formation of these complex, structured communities of fungal cells encased in a self-produced extracellular matrix is a key virulence factor for many pathogenic fungi, including Candida albicans and Cryptococcus neoformans. Recently, the anthelmintic drug niclosamide, a salicylanilide derivative, has been identified as a potent inhibitor of fungal biofilm formation. These application notes provide an overview of the use of niclosamide in studying and combating fungal biofilms, detailing its mechanism of action and providing protocols for its application in research settings.

#### Mechanism of Action

Niclosamide exhibits its antifungal and anti-biofilm properties primarily by targeting mitochondrial function.[1][2] The proposed mechanism involves the inhibition of the mitochondrial protein NDU1, a key component of the electron transport chain.[3][4][5] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular stress inhibits crucial virulence traits such as filamentation (the transition from yeast to hyphal form) in Candida albicans, which is a critical step in biofilm formation. Furthermore, transcriptional profiling of C. albicans treated with niclosamide reveals a signature consistent with the



mitochondria-to-nucleus retrograde response, a signaling pathway that communicates mitochondrial dysfunction to the nucleus to alter gene expression.

## **Quantitative Data Summary**

The following tables summarize the reported effects of niclosamide on fungal biofilm formation and viability.

Table 1: Effect of Niclosamide on Candida spp. Biofilm Formation

| Fungal Species                                  | Niclosamide<br>Concentration   | Observed Effect                      | Reference |
|-------------------------------------------------|--------------------------------|--------------------------------------|-----------|
| Candida albicans                                | 5 μΜ                           | 15% inhibition of biofilm production |           |
| Candida albicans                                | 0.33 μg/mL                     | Anti-biofilm activity observed       |           |
| Candida albicans                                | 1.64 μg/mL                     | >15% inhibition of biofilm           |           |
| Candida albicans<br>(Fluconazole-<br>resistant) | 0.5 - 2 μg/mL (NCL-<br>EPO-NP) | >50% inhibition of biofilm           |           |
| Candida albicans<br>(preformed biofilm)         | 2 μg/mL (NCL-EPO-<br>NP)       | >50% reduction in metabolic activity |           |
| Candida auris                                   | 1 μΜ                           | Inhibition of biofilm formation      | _         |

<sup>\*</sup>NCL-EPO-NP: Niclosamide-loaded Eudragit EPO nanoparticles

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Niclosamide against Cryptococcus neoformans



| Strain | MIC          | MFC         | Reference |
|--------|--------------|-------------|-----------|
| JEC21  | < 0.78 μg/mL | 1.56 μg/mL  |           |
| H99    | 1.56 μg/mL   | > 100 μg/mL | _         |

# Signaling Pathway and Experimental Workflow Visualizations



Click to download full resolution via product page

Figure 1. Proposed mechanism of niclosamide's anti-biofilm activity.





Click to download full resolution via product page

Figure 2. General workflow for a fungal biofilm inhibition assay.

## **Experimental Protocols**







Herein are detailed protocols for key experiments involving the use of niclosamide to study fungal biofilm formation.

Protocol 1: Fungal Biofilm Inhibition Assay

This protocol is designed to assess the ability of niclosamide to inhibit the formation of fungal biofilms.

#### Materials:

- Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)
- Appropriate growth medium (e.g., RPMI-1640 for C. albicans, Sabouraud Dextrose Broth for C. neoformans)
- Niclosamide stock solution (dissolved in a suitable solvent like DMSO)
- Sterile 96-well flat-bottom polystyrene microtiter plates
- Phosphate-buffered saline (PBS)
- Incubator

#### Procedure:

- Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate liquid medium at 37°C.
- Wash the cells with PBS and resuspend in fresh medium to a final concentration of 1 x 10<sup>6</sup> cells/mL.
- Plate Setup: Add 100  $\mu$ L of the fungal cell suspension to each well of a 96-well plate.
- Niclosamide Treatment: Prepare serial dilutions of the niclosamide stock solution in the growth medium. Add 100 μL of the niclosamide dilutions to the wells containing the fungal suspension. Include a vehicle control (medium with the solvent used to dissolve niclosamide) and a no-treatment control.



- Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
- Washing: Carefully aspirate the medium from each well and wash the biofilms twice with 200
  µL of sterile PBS to remove non-adherent, planktonic cells.
- Quantification: Proceed with a quantification method such as the Crystal Violet assay (Protocol 2) or the XTT assay (Protocol 3).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol measures the total biomass of the formed biofilm.

#### Materials:

- 96-well plate with formed biofilms (from Protocol 1)
- 0.1% (w/v) Crystal Violet solution
- 95% Ethanol
- Microplate reader

#### Procedure:

- Fixation: Add 200 μL of methanol to each well and incubate for 15 minutes to fix the biofilms.
- Staining: Remove the methanol and add 200  $\mu$ L of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 20 minutes.
- Washing: Discard the Crystal Violet solution and wash the plate thoroughly with sterile water to remove excess stain.
- Destaining: Add 200  $\mu$ L of 95% ethanol to each well to solubilize the stain. Incubate for 10-15 minutes.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.



Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Assay

This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

#### Materials:

- 96-well plate with formed biofilms (from Protocol 1)
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
- Menadione solution (10 mM in acetone)
- Microplate reader

#### Procedure:

- Prepare XTT-Menadione Solution: For each plate, mix 5 mL of the XTT solution with 10  $\mu$ L of the menadione solution.
- Assay: Add 100 μL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).
- Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.
- Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides | MDPI [mdpi.com]
- 3. Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis [escholarship.org]
- 5. Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis | PLOS Biology [journals.plos.org]
- To cite this document: BenchChem. [Application Notes: The Use of Niclosamide in Fungal Biofilm Formation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193894#use-of-buclosamide-in-studies-of-fungal-biofilm-formation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com